4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide

Lipophilicity efficiency Drug‑likeness Lead optimisation

The 2-chlorobenzyl substituent provides a unique halogen-bond donor and steric footprint essential for mapping the ortho-halogen recognition pocket in InhA-related targets. Unlike 3-chloro or 2,6-difluoro analogs, this compound preserves critical inhibitor-target hydrogen bonding and residence time. Supplied with ≥95% purity (NMR-confirmed) for reproducible cross-compound profiling in parallel SAR panels, molecular docking, and pharmacophore modeling. Ready stock with 1–3 day lead time for screening-library procurement.

Molecular Formula C16H21ClN2O2
Molecular Weight 308.81
CAS No. 2097923-85-6
Cat. No. B2387667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
CAS2097923-85-6
Molecular FormulaC16H21ClN2O2
Molecular Weight308.81
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C16H21ClN2O2/c1-16(2,3)11-9-19-15(21)13(11)14(20)18-8-10-6-4-5-7-12(10)17/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)(H,19,21)
InChIKeyGZWPSWDTJHEMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide (CAS 2097923-85-6): Key Physicochemical and Structural Baseline for Procurement Assessment


4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide (CAS 2097923-85-6, PubChem CID 126851284) is a synthetic pyrrolidine-2-one-3-carboxamide derivative with molecular formula C16H21ClN2O2 and molecular weight 308.80 g·mol⁻¹ [1]. The compound possesses a 2-oxopyrrolidine (γ‑lactam) core substituted at the 4‑position with a tert‑butyl group and at the 3‑carboxamide nitrogen with a 2‑chlorobenzyl moiety. Calculated physicochemical descriptors include cLogP = 2.97, topological polar surface area = 58.29 Ų, hydrogen‑bond acceptor count = 4, and hydrogen‑bond donor count = 2, complying with Lipinski’s rule‑of‑five [2][3]. The compound is catalogued in the PubChem Substance and Compound databases and is primarily supplied as a screening‑library or research‑tool compound [4].

Why Generic Substitution Fails for 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide: The Scaffold‑Substituent Interdependence Problem


Within the 4‑tert‑butyl‑2‑oxopyrrolidine‑3‑carboxamide chemical series, minor perturbations of the N‑benzyl substituent lead to marked differences in lipophilicity, electronic character, and steric fit that cannot be predicted from core‑scaffold properties alone [1]. The 2‑chlorobenzyl group of the target compound introduces a specific halogen‑bond donor capability and a steric profile that differs from the 3‑chlorobenzyl, 2,6‑difluorobenzyl, and 2‑bromo‑4‑fluorophenyl analogs [2][3]. Published crystallographic studies on closely related pyrrolidine‑carboxamide–target complexes demonstrate that the benzyl substituent directly occupies a lipophilic pocket, and even positional isomerism (2‑Cl vs. 3‑Cl) alters the inhibitor‑target hydrogen‑bonding network and residence time [4]. Substituting the target compound with a non‑identical 4‑tert‑butyl‑2‑oxopyrrolidine‑3‑carboxamide congener therefore carries a high risk of losing the specific interaction geometry required for reproducible biological activity.

Product‑Specific Quantitative Evidence Guide for 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide (CAS 2097923-85-6): Head‑to‑Head and Cross‑Study Comparators


Molecular‑Weight‑Normalized Lipophilicity (clogP/MW) Benchmarking Against Key In‑Class Analogs

The target compound (2‑chlorobenzyl derivative) exhibits a computed clogP of 2.97 and a molecular weight of 308.81 Da, yielding a lipophilic ligand efficiency (LLE‑like index) that can be compared with close analogs for which physicochemical descriptors have been calculated in the same cheminformatics system. The positional isomer 4‑tert‑butyl‑N‑(3‑chlorophenyl)‑2‑oxopyrrolidine‑3‑carboxamide (CAS 2097934‑50‑2, MW 294.77 Da) possesses a lower molecular weight, while the 2,6‑difluorobenzyl congener (CAS 2097920‑74‑4, MW 310.34 Da) is nearly isobaric but has a different clogP due to fluorine replacement of chlorine [1]. These differences in MW/clogP ratios are relevant when the desired property window is narrow (e.g., CNS drug‑like space) [2].

Lipophilicity efficiency Drug‑likeness Lead optimisation

Halogen‑Bond Donor Potential of the 2‑Chlorobenzyl Moiety Versus 3‑Chlorophenyl and 2,6‑Difluorobenzyl Analogs

The 2‑chlorobenzyl group positions a chlorine atom ortho to the methylene linker, creating a σ‑hole that can serve as a halogen‑bond donor in protein–ligand complexes. By contrast, 3‑chlorophenyl analogs present the chlorine in the meta position, altering the directionality and strength of any halogen bond, while 2,6‑difluorobenzyl analogs replace the weak halogen‑bond donor Cl with strong hydrogen‑bond acceptors (F), fundamentally changing the intermolecular interaction profile [1][2]. Crystallographic studies on structurally related pyrrolidine carboxamide–InhA complexes show that a halogen atom in the ortho position of the N‑benzyl group can engage a backbone carbonyl oxygen of the target enzyme; this interaction is absent when the halogen is moved to meta or para positions [3].

Halogen bonding Structure‑activity relationship Molecular recognition

Rotatable Bond Count and Conformational Flexibility Versus Constrained Analogs

The target compound has a rotatable bond count of 7, reflecting the flexible 2‑chlorobenzyl side chain attached via a methylene linker. Among close analogs, 4‑tert‑butyl‑N‑(3‑chlorophenyl)‑2‑oxopyrrolidine‑3‑carboxamide (direct anilide linkage, no methylene spacer) has a reduced rotatable bond count, while the benzyloxy derivative N‑(benzyloxy)‑4‑tert‑butyl‑2‑oxopyrrolidine‑3‑carboxamide introduces an additional rotatable oxygen atom [1]. Conformational flexibility influences the entropic penalty upon binding and may affect target selectivity [2].

Conformational entropy Target binding Scaffold optimisation

Scaffold‑Wide Hydrogen‑Bond Donor/Acceptor Balance Comparison

The target compound possesses 2 hydrogen‑bond donors (both lactam NH and carboxamide NH) and 4 hydrogen‑bond acceptors (lactam carbonyl, carboxamide carbonyl, and chlorine atom as weak acceptor). This HBD/HBA ratio (2/4 = 0.5) is identical to the 3‑chlorophenyl and 2,6‑difluorobenzyl analogs but differs from N‑(benzyloxy)‑4‑tert‑butyl‑2‑oxopyrrolidine‑3‑carboxamide, which introduces an additional oxygen acceptor [1]. For blood–brain barrier penetration, the number of HBD ≤ 3 is favourable; however, the precise balance influences solubility and permeability in a scaffold‑dependent manner [2].

Hydrogen bonding Pharmacophore ADME prediction

Available Purity Specifications and Quality‑Control Documentation Relative to Procurement Alternatives

Vendor‑provided purity specifications for 4‑tert‑butyl‑N‑[(2‑chlorophenyl)methyl]‑2‑oxopyrrolidine‑3‑carboxamide (CAS 2097923‑85‑6) typically range from ≥95 % to ≥98 % as determined by HPLC or NMR, with accompanying certificates of analysis that detail batch‑specific chromatographic purity and identity confirmation by ¹H NMR and/or mass spectrometry [1]. In contrast, structurally similar analogs such as 4‑tert‑butyl‑N‑(3‑chlorophenyl)‑2‑oxopyrrolidine‑3‑carboxamide (CAS 2097934‑50‑2) and the 2,6‑difluorobenzyl derivative (CAS 2097920‑74‑4) are often listed at comparable purity levels but may lack full analytical data packages including residual solvent analysis or chiral purity certification [2]. For procurement in a regulated or reproducibility‑critical context, the availability of comprehensive QC documentation is a distinguishing factor.

Compound quality Reproducibility Analytical characterisation

Availability and Lead‑Time Comparison for Analog Selection in Hit‑Confirmation Studies

4‑tert‑butyl‑N‑[(2‑chlorophenyl)methyl]‑2‑oxopyrrolidine‑3‑carboxamide is stocked by multiple specialty chemical suppliers as a solid (typical pack sizes 5 mg to 100 mg) with lead times of 1–3 business days for in‑stock quantities. The 3‑chlorophenyl analog (CAS 2097934‑50‑2) and 2,6‑difluorobenzyl analog (CAS 2097920‑74‑4) show similar availability profiles, but the N‑(benzyloxy) and 2‑bromo‑4‑fluorophenyl analogs are less widely distributed and may require custom synthesis with 2–8 week lead times [1]. For time‑sensitive hit‑confirmation or dose–response follow‑up, the target compound’s broader commercial availability reduces experimental downtime.

Supply chain Procurement logistics Assay readiness

Best Research and Industrial Application Scenarios for 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide (CAS 2097923-85-6)


Fragment‑Based or Scaffold‑Hopping Library Design Requiring a Defined clogP/MW Window

When designing a focused library around the 4‑tert‑butyl‑2‑oxopyrrolidine‑3‑carboxamide scaffold, the target compound’s clogP of 2.97 and MW of 308.81 Da place it in a favourable region of lipophilic ligand efficiency space distinct from lower‑MW analogs such as the 3‑chlorophenyl derivative (MW = 294.77 Da). Its physicochemical profile, verified by cheminformatics descriptors from Sildrug/IBB [1] and PubChem [2], makes it a suitable candidate for hit‑to‑lead optimisation programmes where a narrow range of lipophilicity and size is mandated by the target product profile.

Structure‑Activity Relationship (SAR) Studies Probing ortho‑Halogen Interactions with Enzyme Active Sites

The ortho‑chloro substituent on the benzyl group provides a halogen‑bond donor and a specific steric footprint. In SAR campaigns following up on pyrrolidine carboxamide InhA inhibitors, the 2‑chlorobenzyl derivative serves as a direct probe of the ortho‑halogen recognition pocket, as demonstrated in crystallographic studies of related inhibitors [3]. Replacement with the 3‑chlorophenyl or 2,6‑difluorobenzyl analog abrogates this interaction geometry, making the target compound essential for mapping the halogen‑bonding pharmacophore.

Rapid Multi‑Analog Comparative Screening for Target‑Class Profiling

Given its broad commercial availability with 1–3 day lead times [4], the target compound is suited for parallel procurement alongside a panel of in‑class analogs for simultaneous potency, selectivity, and ADME profiling. Its consistent QC documentation (≥95 % purity, NMR identity confirmation) [5] supports reproducible cross‑compound comparisons, reducing the likelihood of artefactual results arising from poorly characterised batches.

Computational Docking and Pharmacophore Model Validation

The well‑defined 2D/3D structure, available SMILES, InChI, and InChIKey (GZWPSWDTJHEMNS‑UHFFFAOYSA‑N) in PubChem [2] and calculated descriptors in the Sildrug database [1] facilitate rapid preparation of the compound for molecular docking, molecular dynamics, and pharmacophore modelling. Its 7 rotatable bonds offer a conformational flexibility profile that tests the robustness of induced‑fit docking protocols, serving as a useful benchmarking ligand for computational chemistry workflows.

Quote Request

Request a Quote for 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.